5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: is an aromatic carboxylic acid with the molecular formula C8H3BrF4O2. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s worth noting that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzoic acid derivatives are often involved in various metabolic pathways .
Pharmacokinetics
The compound has a molecular weight of 269015, a density of 18±01 g/cm3, and a boiling point of 3010±420 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Benzoic acid derivatives are often involved in various biological processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid . For instance, its solid form and storage at room temperature could affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl). Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: While the carboxylic acid group can be reduced to an alcohol, the aromatic ring can undergo oxidation to form quinones under specific conditions.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is widely used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substituents make it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used to design and synthesize new drug candidates. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: The compound is employed in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, dyes, and other industrial products .
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 5-Bromo-2-fluorobenzotrifluoride
Uniqueness: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzoic acid core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMUBRDZSCXJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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